N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 14406-17-8
VCID: VC0558309
InChI: InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.0/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C23H42N2O6
Molecular Weight: 442.6

N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

CAS No.: 14406-17-8

Cat. No.: VC0558309

Molecular Formula: C23H42N2O6

Molecular Weight: 442.6

* For research use only. Not for human or veterinary use.

N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid - 14406-17-8

Specification

CAS No. 14406-17-8
Molecular Formula C23H42N2O6
Molecular Weight 442.6
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Standard InChI InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.0/s1
Standard InChI Key NQTKIKGXLIBFAS-ZLTKDMPESA-N
SMILES CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

The compound N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid possesses several distinctive identifiers that help categorize and locate it within chemical databases and literature. This complex nomenclature can be broken down into its constituent parts, revealing both the amine salt component and the protected amino acid component.

Table 1: Chemical Identifiers and Nomenclature

ParameterValue
IUPAC NameN-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Common NameBoc-L-glutamic acid gamma-methyl ester dicyclohexylammonium salt
SynonymsBoc-L-Glu(OMe)-OH·DCHA; Boc-L-glutamic acid 5-methyl ester dicyclohexylammonium salt
Chemical FormulaC23H42N2O6
Molecular Weight442.6
PubChem CID45073224
MDL NumberMFCD00076932

The name incorporates both components of the salt: dicyclohexylamine (N-cyclohexylcyclohexanamine) and the protected glutamic acid derivative. The term "Boc" in the common name refers to the tert-butoxycarbonyl protecting group present on the alpha-amino group of the glutamic acid portion, represented in IUPAC terminology as (2-methylpropan-2-yl)oxycarbonyl .

Structural Characteristics

The molecular structure of this compound reveals a complex arrangement of functional groups that determine its chemical behavior and utility in various applications. Understanding this structure is essential for appreciating its role in peptide chemistry and related fields.

The compound consists of two primary components:

The protected glutamic acid component contains several key structural features:

  • A central carbon with (S) stereochemistry, typical of L-amino acids

  • A tert-butoxycarbonyl (Boc) protecting group shielding the alpha-amino function

  • An unprotected alpha-carboxylic acid group available for peptide bond formation

  • A methyl-esterified gamma-carboxylic acid group (the methoxy group in the IUPAC name)

  • A carbon chain with five atoms total, characteristic of glutamic acid

These structural elements combine to create a molecule with differential protection on its reactive groups, allowing for selective chemical manipulations during peptide synthesis and other applications.

PropertyCharacteristics
Physical StateCrystalline solid at room temperature
ColorTypically white to off-white
SolubilitySoluble in chloroform, dichloromethane, and DMF; sparingly soluble in water
StabilityStable under standard laboratory conditions; sensitive to strong acids
ReactivityAlpha-carboxyl group available for peptide coupling; Boc group removable under acidic conditions
Optical ActivityOptically active due to chiral center at the alpha carbon
pH (as solution)Likely neutral to slightly basic due to amine component

The compound exhibits chemical reactivity consistent with its functional groups. The alpha-carboxylic acid readily participates in peptide bond formation when activated appropriately. The Boc protecting group remains stable under neutral and basic conditions but can be selectively removed using acids such as trifluoroacetic acid (TFA) or HCl in organic solvents. The methyl ester on the gamma-carboxylic acid position provides orthogonal protection, remaining intact during Boc deprotection but susceptible to hydrolysis under basic conditions.

Synthesis and Production Methods

Synthetic Routes

The synthesis of N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid typically follows established protocols in amino acid chemistry, involving selective protection and modification steps of glutamic acid followed by salt formation. The synthesis must carefully control regioselectivity to achieve the desired protection pattern.

A standard synthetic approach likely involves these key steps:

  • Alpha-amino protection of L-glutamic acid using di-tert-butyl dicarbonate (Boc2O) in basic aqueous conditions to introduce the Boc protecting group.

  • Selective esterification of the gamma-carboxylic acid with methanol, typically using methods that exploit the different reactivity of the two carboxylic acid groups.

  • Salt formation by treating the protected amino acid with dicyclohexylamine in an appropriate solvent, followed by isolation of the crystalline salt.

Temperature control is crucial during these reactions to prevent side reactions and maintain the stereochemical integrity of the amino acid. The choice of solvents also significantly impacts reaction outcomes, with polar aprotic solvents often preferred for certain steps.

Purification Techniques

Obtaining high-purity N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid requires rigorous purification strategies, particularly for applications in peptide synthesis where impurities can drastically affect coupling efficiency and final product quality.

Common purification techniques include:

Recrystallization, typically from solvent mixtures such as ethyl acetate/hexane or acetone/diethyl ether, provides a primary method for purifying the salt form. The dicyclohexylamine salt formulation actually facilitates this process, as these salts often crystallize more readily than the free acid forms of protected amino acids.

Column chromatography, when necessary, can further purify intermediates or the final product. Silica gel chromatography using solvent systems such as chloroform/methanol or ethyl acetate/hexane at appropriate ratios can effectively separate the target compound from structurally similar impurities.

Quality control and purity assessment typically employ analytical techniques including HPLC, thin-layer chromatography (TLC), and NMR spectroscopy to verify structural integrity and measure purity levels. For research-grade material, purity standards typically exceed 95%.

Biological Activity and Applications

Role in Peptide Synthesis

N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid serves as a crucial building block in peptide synthesis, with particular utility in solid-phase peptide synthesis (SPPS) methodologies. Its structure provides several advantages that facilitate efficient and selective peptide assembly.

In peptide synthesis, this compound functions primarily as a protected form of glutamic acid with differentiated protection on its two carboxylic acid groups. The Boc group on the alpha-amino position prevents unwanted side reactions during coupling steps, while the free alpha-carboxylic acid remains available for peptide bond formation. Simultaneously, the gamma-carboxylic acid bears a methyl ester protection, preventing side reactions at this position during synthetic operations.

Studies with similar protected glutamic acid derivatives have demonstrated significant improvements in peptide synthesis outcomes, including increased yields and enhanced purity of the final peptide products. These improvements stem from the compound's role as an effective protecting group that facilitates controlled, directional peptide bond formation while enabling clean deprotection steps that preserve peptide integrity.

The dicyclohexylamine salt form provides additional advantages in handling and stability compared to the free acid form. This salt typically exhibits better crystallinity, enabling more effective purification through recrystallization and generally improves long-term storage stability.

Pharmaceutical Research Applications

The compound's utility extends beyond routine peptide synthesis into various pharmaceutical research domains, where its structural features enable the development of peptide-based therapeutics and active pharmaceutical ingredients (APIs). Its contribution to pharmaceutical research spans multiple therapeutic areas.

In drug development, this protected amino acid serves as a precursor for creating peptide-based therapeutics with improved pharmacokinetic properties. The ability to selectively modify glutamic acid residues through differential protection strategies enables researchers to fine-tune the properties of peptide drugs, potentially enhancing their stability, bioavailability, and target specificity.

Research involving structurally related compounds has identified potential applications in developing receptor-specific ligands, particularly for melanocortin receptors that play significant roles in energy homeostasis and metabolism. This suggests that derivatives incorporating this protected glutamic acid structure could contribute to therapeutics targeting obesity and metabolic disorders.

The compound also facilitates studies on cell signaling pathways involved in proliferation and differentiation, with implications for cancer research. By incorporating modified glutamic acid residues into peptides that interact with specific cellular targets, researchers can probe molecular mechanisms underlying disease processes and potentially identify novel therapeutic approaches.

Biochemical Studies

In biochemical research, N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid and similar protected amino acids provide valuable tools for studying protein structure, function, and interactions. These applications leverage the compound's ability to introduce specific modifications into peptide sequences.

The compound enables researchers to create custom peptides for investigating:

Protein-protein interactions, by synthesizing peptide fragments that mimic specific protein binding domains. These peptides can serve as probes for mapping interaction sites or as inhibitors that disrupt protein complexes implicated in disease processes.

Enzyme mechanisms, through the creation of substrate analogs containing modified glutamic acid residues. Such analogs can help elucidate the structural requirements for enzyme recognition and catalysis, potentially leading to the design of more effective enzyme inhibitors.

Post-translational modifications involving glutamic acid residues, such as gamma-carboxylation or isopeptide bond formation. By incorporating specifically protected glutamic acid derivatives, researchers can create defined reference compounds that facilitate the study of these modifications.

Receptor binding studies benefit from custom peptides containing modified glutamic acid residues, which can alter charge distribution, hydrogen bonding capabilities, or steric properties at specific positions in a peptide sequence, providing insights into the structural requirements for receptor activation or inhibition.

Research Findings and Case Studies

Optimization of Peptide Synthesis Protocols

Research utilizing compounds similar to N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid has yielded significant improvements in peptide synthesis methodologies. These advancements directly address persistent challenges in synthesizing complex peptides efficiently and with high purity.

A notable study focusing on solid-phase peptide synthesis optimization demonstrated that incorporating derivatives similar to this protected glutamic acid resulted in measurably increased yields and enhanced purity of the synthesized peptides compared to conventional approaches. The research highlighted the compound's effectiveness as a protecting group during synthesis, enabling cleaner deprotection without compromising the structural integrity of the assembled peptide.

These findings are particularly relevant for challenging peptide sequences containing multiple glutamic acid residues or prone to aggregation during synthesis. The strategic use of differentially protected glutamic acid derivatives can effectively prevent side reactions and incomplete couplings that typically plague such difficult sequences.

Researchers have also explored various reaction conditions, coupling reagents, and deprotection protocols to further optimize the use of protected glutamic acid derivatives in peptide synthesis. These efforts have established preferred methodologies that maximize efficiency while minimizing racemization, deletion sequences, and other common side reactions in peptide assembly.

Recent Developments and Applications

Research involving compounds structurally related to N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid continues to expand, revealing new applications and refining established methodologies. These developments highlight the ongoing importance of protected glutamic acid derivatives in multiple research domains.

Studies exploring substituted piperazinecarboxamides have shown that certain analogs incorporating structures similar to our target compound can function as potent agonists for melanocortin subtype-4 receptors. These findings suggest potential applications in developing therapeutics for obesity and metabolic disorders.

In vitro investigations indicate that compounds with related structures can effectively modulate signaling pathways involved in cellular proliferation and differentiation. This capability suggests potential applications in cancer research, where such compounds might serve as tools for studying cancer biology or as scaffolds for developing therapeutic agents.

Advancements in analytical techniques have improved the characterization and quality assessment of protected amino acid derivatives, enabling more precise control over purity and stereochemical integrity. These improvements contribute to more reliable outcomes in peptide synthesis and related applications.

Research continues to explore alternative protecting group strategies and salt forms that might offer advantages in specific applications, further expanding the toolkit available to researchers working with glutamic acid derivatives in peptide chemistry and drug development.

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